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Compound of Interest

Compound Name: Tert-butyl 5-oxopentanoate

Cat. No.: B1624747

The fundamental utility of tert-butyl 5-oxopentanoate is derived directly from its structure,
which features a five-carbon backbone functionalized at both ends.

Chemical Structure: O=CH-CH2-CH2-CH2-C(=0)O-C(CHs)3

This structure confers a dual chemical personality: the electrophilic aldehyde carbon is
susceptible to nucleophilic addition, while the ester carbonyl is less reactive and the entire
ester group is stable to a wide range of reagents, except for strong acids.

Table 1: Core Molecular Identifiers

Property Value

IUPAC Name tert-butyl 5-oxopentanoate

Molecular Formula CoH1603

Molar Mass 172.22 g/mol

CAS Number Not readily available in major databases

Table 2: Predicted Physicochemical Properties

The following properties are computationally predicted and should be used as an estimation
pending experimental verification.
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Property Predicted Value Source/Method
N ) Estimation based on structural
Boiling Point ~210-220 °C at 760 mmHg
analogues
Density ~0.97 g/lcm3 Computational Prediction

PubChem (for isomer tert-butyl

XLogP3-AA 0.7
4-oxopentanoate)[1]

Estimation based on structural

Flash Point ~85 °C
analogues

Spectroscopic Characterization: The Analytical
Fingerprint

unambiguous structural confirmation is paramount. The expected spectroscopic data for tert-
butyl 5-oxopentanoate provide a clear analytical signature.

Table 3: Predicted Spectroscopic Data for Structural Elucidation
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Expected Chemical

Rationale and Key

Technique Feature ) o
Shift | Frequency Characteristics
A characteristic
downfield triplet,
Aldehyde Proton )
1H NMR (CHO) 0 9.7-9.8 ppm deshielded by the
electronegative
oxygen.
Multiple overlapping
multiplets
Methylene Protons corresponding to the
0 1.8-2.6 ppm
(CH2) three methylene
groups in the aliphatic
chain.
A sharp, integrating to
9H, characteristic of
tert-Butyl Protons the magneticall
v 0 ~1.45 ppm ) g Y
(C(CHs)3) equivalent methyl
groups on the tert-
butyl ester.[2]
Highly deshielded
Aldehyde Carbonyl
13C NMR (CHO) 0 ~200 ppm carbonyl carbon
typical for aldehydes.
Characteristic
Ester Carbonyl (COO) & ~172 ppm chemical shift for an
ester carbonyl carbon.
The central carbon of
Quaternary Carbon the tert-butyl group,
0 ~81 ppm ) )
(O-C(CH3)3) shifted downfield by
the adjacent oxygen.
Three distinct signals
Methylene Carbons ) ) ) )
0 20-45 ppm in the aliphatic region

(CH2)

of the spectrum.
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A single, strong signal

tert-Butyl Carbons for the three

0 ~28 ppm )
(C(CHs)3) equivalent methyl

carbons.[2]
Strong, sharp

C=0 Stretch absorbance. Often
Infrared (IR) ~1725 cm? o

(Aldehyde) distinguishable from

the ester carbonyl.

Strong, sharp

absorbance. The

steric bulk of the tert-
C=0 Stretch (Ester) ~1735cm1

butyl group can

slightly influence this

frequency.

Two weak but
characteristic bands,
C-H Stretch known as a Fermi
~2720 & 2820 cm—1
(Aldehyde) doublet, are
diagnostic for an

aldehyde C-H bond.

Strong absorbance
C-O Stretch (Ester) ~1150 cm™1 corresponding to the
ester C-O bond.

Synthesis and Handling

While not commonly available commercially, tert-butyl 5-oxopentanoate can be synthesized
through a straightforward, multi-step sequence from readily available starting materials. A
logical and efficient route begins with mono-tert-butyl glutarate, also known as 5-(tert-butoxy)-5-
oxopentanoic acid[3].

Experimental Protocol: Synthesis from Mono-tert-butyl
glutarate
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This two-step protocol involves the selective reduction of the free carboxylic acid to a primary
alcohol, followed by a mild oxidation to the target aldehyde.

Step 1: Reduction of 5-(tert-butoxy)-5-oxopentanoic acid to tert-butyl 5-hydroxypentanoate

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or
Nitrogen), add a solution of 5-(tert-butoxy)-5-oxopentanoic acid (1.0 eq) in anhydrous
tetrahydrofuran (THF).

Cooling: Cool the solution to 0 °C in an ice-water bath.

Borane Addition: Add borane-THF complex solution (BHs-THF, ~1.1 eq) dropwise via a
syringe, maintaining the internal temperature below 5 °C. The choice of borane is critical as it
selectively reduces the carboxylic acid in the presence of the sterically hindered tert-butyl
ester.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at
room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C until gas
evolution ceases.

Workup: Remove the solvent under reduced pressure. Redissolve the residue in ethyl
acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in
vacuo. The resulting crude alcohol is often pure enough for the next step, or can be purified
by column chromatography.

Step 2: Oxidation to tert-butyl 5-oxopentanoate

o Setup: In a separate flask, prepare a suspension of a mild oxidizing agent such as pyridinium
chlorochromate (PCC) or Dess-Martin periodinane (DMP) (~1.5 eq) in anhydrous
dichloromethane (DCM).

 Alcohol Addition: Add a solution of tert-butyl 5-hydroxypentanoate (from Step 1) in DCM to
the oxidant suspension at room temperature. DMP is often preferred for its mild conditions
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and simple workup.

Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction
by TLC.

Workup (for DMP): Upon completion, quench the reaction with a saturated solution of sodium
thiosulfate. Stir until the layers are clear. Separate the organic layer, and extract the aqueous
layer with DCM.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by
silica gel chromatography to yield pure tert-butyl 5-oxopentanoate.

Synthetic Workflow Diagram

1. BHs-THF DMP or PCC
5-(tert-butoxy)-5-oxopentanoic acid [—2- 22 M) o1 ot butyl 5-hydroxypentanoate m

Click to download full resolution via product page

Caption: Proposed two-step synthesis of tert-butyl 5-oxopentanoate.

Stability and Handling

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from
heat and ignition sources.[4] Aldehydes can be susceptible to oxidation to carboxylic acids
upon prolonged exposure to air.

Handling: Handle in a fume hood, wearing appropriate personal protective equipment (PPE),
including safety glasses, gloves, and a lab coat.[5] Avoid contact with skin and eyes and
prevent inhalation of vapors.[4]

Chemical Reactivity and Synthetic Transformations

The synthetic power of tert-butyl 5-oxopentanoate lies in the differential reactivity of its two

functional groups. This allows for a wide array of selective modifications.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1624747?utm_src=pdf-body
https://www.benchchem.com/product/b1624747?utm_src=pdf-body-img
https://www.benchchem.com/product/b1624747?utm_src=pdf-body
https://www.pentachemicals.eu/data/Bezpecnostni_listy/en/tert-Butanol_0145_3.0.pdf
https://enamine.enamine.net/pub/msds?code=EN300-123216&&senderid=0&&lang=en
https://www.pentachemicals.eu/data/Bezpecnostni_listy/en/tert-Butanol_0145_3.0.pdf
https://www.benchchem.com/product/b1624747?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1624747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Reactions at the Aldehyde Terminus

The aldehyde is the more reactive site, serving as a versatile handle for carbon-carbon and
carbon-heteroatom bond formation.

Reductive Amination: Reaction with a primary or secondary amine in the presence of a mild
reducing agent like sodium triacetoxyborohydride (STAB) yields a secondary or tertiary
amine, respectively. This is a cornerstone reaction in medicinal chemistry for introducing
amine diversity.

Wittig Reaction: Reaction with a phosphorus ylide (PhsP=CHR) allows for the conversion of
the aldehyde into an alkene. This provides a reliable method for carbon chain elongation and
the introduction of double bonds.

Nucleophilic Addition: Grignard reagents (R-MgBr) or organolithium reagents (R-Li) readily
add to the aldehyde carbonyl to form a secondary alcohol after an aqueous workup. This is a
fundamental C-C bond-forming reaction.

Oxidation/Reduction: The aldehyde can be selectively oxidized to a carboxylic acid using
reagents like Pinnick's oxidation (NaClOz), creating a symmetrical dicarboxylic acid mono-
ester. Conversely, it can be reduced to a primary alcohol with sodium borohydride (NaBHa4), a
reaction that will not affect the tert-butyl ester.

Transformations of the Tert-butyl Ester

The tert-butyl ester is primarily a protecting group for the carboxylic acid functionality. Its
cleavage is a key step in many synthetic sequences.

Acid-Catalyzed Deprotection: The ester is stable to most basic, reductive, and oxidative
conditions but is readily cleaved by strong acids such as trifluoroacetic acid (TFA) in DCM, or
by HCI in dioxane. The mechanism involves protonation of the ester oxygen followed by the
formation of a stable tert-butyl cation, which is trapped by the conjugate base or solvent. This
orthogonality is a significant synthetic advantage.

Reactivity Map
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tert-butyl 5-oxopentanoate
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Caption: Key synthetic transformations of tert-butyl 5-oxopentanoate.

Applications in Research and Development

The true value of tert-butyl 5-oxopentanoate is realized in its application as a versatile
intermediate for constructing more complex target molecules.

¢ Pharmaceutical Synthesis: The C5 backbone is a common structural motif in many
biologically active compounds. By using the aldehyde for initial elaborations and later
deprotecting the ester, complex substituted carboxylic acids can be prepared. Analogous
amino-pentanoate structures are key starting materials for molecules containing the (S)-2-
aminoglutarimide moiety, which are of significant pharmaceutical interest.[6] Furthermore,
related structures are used as linkers in the synthesis of Proteolysis Targeting Chimeras
(PROTACS).[7]

e Synthesis of Heterocycles: Tert-butyl 5-oxopentanoate is an ideal precursor for
synthesizing five- and six-membered heterocyclic systems. For example, reductive amination
followed by intramolecular cyclization (after deprotection of the ester) can lead to the
formation of substituted piperidones, a core structure in many alkaloids and CNS-active
drugs. This strategy is highlighted in the synthesis of chiral &-lactams from similar oxo-esters.

[8]

o Asymmetric Synthesis: The aldehyde can be subjected to a wide range of enantioselective
additions (e.g., using chiral catalysts) to install a stereocenter. This chiral center can then
direct subsequent transformations, providing a route to enantiopure final products.
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Conclusion

Tert-butyl 5-oxopentanoate represents a potent and highly versatile building block for modern
organic synthesis. Its dual functionality, characterized by a reactive aldehyde and a robust,
acid-labile tert-butyl ester, provides a predictable and powerful platform for the strategic
assembly of complex molecules. For researchers and drug development professionals, a
thorough understanding of its properties, synthesis, and reactivity opens the door to
streamlined and efficient synthetic routes toward novel chemical entities. The principles and
protocols outlined in this guide serve as a foundational resource for harnessing the full
synthetic potential of this valuable C5 synthon.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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